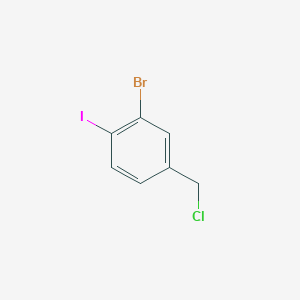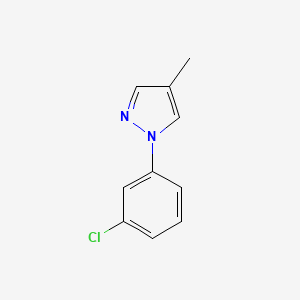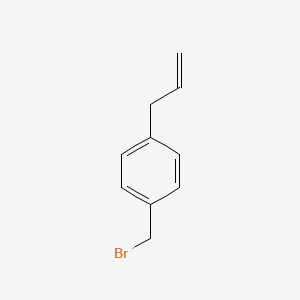
4-(furan-2-yl)azetidin-2-one
Vue d'ensemble
Description
4-(Furan-2-yl)azetidin-2-one, also known as 4-F2A, is a four-membered cyclic ketone that is widely used in organic synthesis. It is a versatile intermediate for the preparation of many heterocyclic compounds and has numerous applications in medicinal chemistry, materials science, and other fields.
Applications De Recherche Scientifique
Antimitotic Compounds : 4-(furan-2-yl)azetidin-2-one derivatives are part of a group of antimitotic compounds based on the azetidin-2-one core. These compounds have been studied for their potential in cancer treatment due to their antimitotic properties (Twamley, O’Boyle & Meegan, 2020).
Synthesis of Biheteroaryls : The compound plays a role in the synthesis of biheteroaryls, specifically in the formation of polyfunctionalized 2-(furan-2-yl)pyrroles, which are important for creating a class of C2-symmetrical compounds (Alcaide, Almendros, Carrascosa & Torres, 2010).
Design of Antimicrobial Agents : Azetidin-2-ones, including 4-(furan-2-yl) derivatives, have been utilized in the design of new drug-like molecules with antimicrobial properties. They target specific proteins in various bacteria and have been evaluated for their drug likeness and biological activities (Behera.S et al., 2014).
Synthon for Biologically Important Compounds : Azetidin-2-one is recognized as a useful building block for synthesizing a wide array of organic molecules, including those derived from this compound. This utilization taps into the strain energy associated with the beta-lactam skeleton of azetidin-2-ones (Deshmukh et al., 2004).
Antiprotozoal Activity : Certain derivatives of this compound have been studied for their antiprotozoal activity. These compounds have shown significant in vitro activity against pathogens like Trypanosoma and Plasmodium falciparum (Ismail et al., 2003).
Antimicrobial Evaluation : Azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. This research is crucial for developing new treatments against resistant microbial strains (Gilani et al., 2016).
Therapeutic Potential : The therapeutic potential of vicinal diaryl azetidin-2-ones, which include this compound derivatives, has been explored. These compounds have shown a variety of bioactivities, including antimicrobial, antitubercular, and anti-inflammatory effects (Ghuge & Murumkar, 2018).
Synthesis of Functionalized Azetidines : Research has been conducted on the synthesis of functionalized azetidines using azetidin-2-ones, providing insights into creating novel compounds for various biological applications (Ye, He & Zhang, 2011).
Propriétés
IUPAC Name |
4-(furan-2-yl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUZVINMGOPMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)



![2-[(2-Pyridinylcarbonyl)amino]butanoic acid](/img/structure/B6611542.png)




![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)
![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)
